BenchChemオンラインストアへようこそ!

Melatonin

Melatonin receptor pharmacology Circadian rhythm sleep disorders Receptor binding assay

Melatonin (N-acetyl-5-methoxytryptamine; CAS 73-31-4; molecular formula C₁₃H₁₆N₂O₂; molecular weight 232.28 g/mol) is an endogenous indoleamine hormone primarily synthesized in the pineal gland from tryptophan via a four-step enzymatic pathway. It acts as a high-affinity agonist at G protein-coupled MT1 and MT2 melatonin receptors (Ki values of approximately 0.081 nM and 0.383 nM, respectively, for the prolonged-release formulation), which are predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus and mediate circadian rhythm entrainment, sleep initiation, and phase-shifting.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 73-31-4
Cat. No. B1676174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelatonin
CAS73-31-4
SynonymsMelatonin;  Melatonine;  N-Acetyl-5-methoxytryptamine;  Circadin;  5-Methoxy-N-acetyltryptamine;  NSC 56423;  NSC 113928;  Regulin; 
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)
InChIKeyDRLFMBDRBRZALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility34.8 [ug/mL] (The mean of the results at pH 7.4)
In water, 2 g/L at 20 °C;  5 g/L at 50 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melatonin (CAS 73-31-4) Procurement Guide: Endogenous Neurohormone for Circadian Rhythm and Antioxidant Research Applications


Melatonin (N-acetyl-5-methoxytryptamine; CAS 73-31-4; molecular formula C₁₃H₁₆N₂O₂; molecular weight 232.28 g/mol) is an endogenous indoleamine hormone primarily synthesized in the pineal gland from tryptophan via a four-step enzymatic pathway [1]. It acts as a high-affinity agonist at G protein-coupled MT1 and MT2 melatonin receptors (Ki values of approximately 0.081 nM and 0.383 nM, respectively, for the prolonged-release formulation), which are predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus and mediate circadian rhythm entrainment, sleep initiation, and phase-shifting [2]. Beyond its receptor-mediated chronobiological functions, melatonin functions as a broad-spectrum direct free radical scavenger and indirect antioxidant, with its secondary and tertiary metabolites (e.g., N1-acetyl-N2-formyl-5-methoxykynuramine, AFMK) also contributing to a unique antioxidant cascade not shared by synthetic melatonergic agonists or classical antioxidants [3]. Melatonin is commercially available as a low-cost generic dietary supplement (immediate-release and prolonged-release formulations) and as a research-grade chemical (≥98% purity by TLC; melting point 116.5–118°C; soluble in DMSO at 80 mg/mL and ethanol at 10 mg/mL) .

Why Melatonin Cannot Be Interchanged with Synthetic Melatonergic Agonists or Classical Antioxidants in Research and Industrial Applications


Although melatonin, ramelteon, agomelatine, and tasimelteon all target MT1/MT2 receptors, their quantitative pharmacological profiles diverge substantially in receptor binding affinity, subtype selectivity, pharmacokinetic half-life, oral bioavailability, and off-target receptor interactions—precluding simple in-class substitution [1]. For instance, ramelteon exhibits approximately 5.8-fold higher MT1 affinity (Ki 0.014 nM vs. 0.081 nM) but 3.4-fold lower MT2 affinity (Ki 0.112 nM vs. 0.383 nM) compared with prolonged-release melatonin, while agomelatine additionally antagonizes 5-HT2C receptors (Ki 6.15 nM), introducing serotonergic pharmacology absent in melatonin [2]. Furthermore, melatonin is uniquely metabolized almost exclusively by CYP1A2 to 6-hydroxymelatonin, making it both a probe substrate for CYP1A2 phenotyping and susceptible to drug–drug interactions (e.g., fluvoxamine inhibition Ki 0.02 μM) that do not identically affect synthetic agonists with broader CYP metabolism profiles [3]. In antioxidant applications, melatonin's peroxyl radical scavenging capacity (ORAC 2.04, 2× vitamin E) and its cascade of antioxidant metabolites distinguish it mechanistically from single-step radical scavengers such as vitamin E, vitamin C, and GSH [4]. Consequently, experimental protocols, clinical trial designs, and industrial formulations must treat melatonin as a distinct chemical entity with non-fungible pharmacodynamics, pharmacokinetics, and antioxidant chemistry.

Melatonin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs and Alternatives for Informed Procurement


MT1/MT2 Receptor Binding Affinity Profile: Melatonin vs. Ramelteon, Agomelatine, and Tasimelteon

In direct receptor binding comparisons using CHO-K1 cells expressing human MT1 or MT2 receptors, prolonged-release melatonin exhibits a Ki of 0.081 nM at MT1 and 0.383 nM at MT2, yielding a moderate MT1-over-MT2 selectivity ratio of approximately 4.7:1 [1]. By contrast, ramelteon demonstrates substantially higher MT1 affinity (Ki 0.014 nM; ~5.8-fold more potent than melatonin) but lower MT2 affinity (Ki 0.112 nM; ~3.4-fold less potent than melatonin), resulting in an MT1-to-MT2 selectivity ratio of 8:1 [1]. Agomelatine shows comparable MT1 (Ki 0.10 nM) and MT2 (Ki 0.12 nM) affinities with near-equipotent dual binding, but additionally acts as a 5-HT2C antagonist (Ki 6.15 nM)—a serotonergic interaction entirely absent in melatonin [1]. Tasimelteon displays a reversed selectivity profile with preferential MT2 binding (Ki 0.0692 nM) over MT1 (Ki 0.304 nM), an MT2-over-MT1 ratio of approximately 4.4:1 [2]. Expressed as pKi values from an independent dataset, melatonin yields pKi(MT1) = 10.09 and pKi(MT2) = 9.42, compared with ramelteon (10.85/9.95), agomelatine (10.21/9.57), and tasimelteon (9.45/9.80) [3]. These quantitative differences in absolute affinity and subtype selectivity have direct consequences for functional bias: MT1 activation predominantly drives sleep initiation, while MT2 activation governs circadian phase-shifting, meaning that compounds with divergent MT1/MT2 ratios produce distinct in vivo chronobiological outcomes [4].

Melatonin receptor pharmacology Circadian rhythm sleep disorders Receptor binding assay

Peroxyl Radical Scavenging Capacity: Melatonin vs. Vitamin E (Trolox) in the ORAC Assay

In a direct comparative study using the oxygen radical absorbing capacity (ORAC) assay with β-phycoerythrin as a fluorescent indicator and 2,2′-azo-bis(2-amidinopropane)dihydrochloride as a peroxyl radical generator, melatonin demonstrated a relative ORAC(perox) value of 2.04 on a molar basis, compared with Trolox (water-soluble vitamin E analogue) at 1.00, vitamin C at 1.12, and reduced glutathione (GSH) at 0.68 [1]. This establishes melatonin as approximately twice as active (2.04-fold) as vitamin E on a molar basis. In an independent erythrocyte hemolysis protection assay, the peroxyl radical scavenging efficiency ranked melatonin > vitamin E > ascorbic acid > GSH, with melatonin determined to scavenge four peroxyl radicals per molecule compared with two peroxyl radicals per molecule for vitamin E [2]. However, in a lipid peroxidation model using iron(II)-stimulated rat retinal homogenates, vitamin E exhibited superior potency (IC50 0.69 mM vs. melatonin IC50 4.98 mM; vitamin E was 7.2-fold more potent by IC50) [3]. These assay-dependent outcomes underscore that melatonin's antioxidant efficacy is context-specific: in aqueous peroxyl radical systems (ORAC), melatonin outperforms vitamin E 2:1; in membrane lipid peroxidation systems, the reverse holds. Critically, melatonin's antioxidant mechanism extends beyond direct scavenging: its metabolites (AFMK, AMK) form an antioxidant cascade that neutralizes multiple radical species sequentially, a property not shared by vitamin E or other single-step chain-breaking antioxidants [4].

Antioxidant research Free radical biology Oxidative stress

Clinical Sleep Onset Latency Reduction: Melatonin vs. Placebo in Meta-Analytic Evidence

A meta-analysis of 8 randomized controlled trials (n = 206 participants) comparing melatonin against placebo for insomnia reported a pooled mean difference in sleep onset latency of −8.3 minutes (95% CI: −14.5 to −2.0 minutes) favoring melatonin, with moderate heterogeneity (I² = 44.2%) [1]. Sleep efficiency improved by a mean difference of +3.3% (95% CI: −0.4 to +6.9%; I² = 81.2%), and total sleep time increased by +5.8 minutes (95% CI: −13.2 to +24.8 minutes; I² = 72.3%) [1]. In a dose–response meta-analysis of 26 RCTs (1,689 observations), melatonin effects on sleep onset latency and total sleep time were found to peak at 4 mg/day, with a gradual dose–response relationship observed up to this dose [2]. For prolonged-release melatonin specifically, a randomized placebo-controlled trial in elderly insomnia patients (aged 55–80 years) demonstrated a significant reduction in sleep onset latency of 9 minutes (P = 0.02) compared with placebo at the end of double-blind treatment [3]. A systematic review and meta-analysis comparing prolonged-release melatonin and ramelteon against placebo found that both agents appear efficacious for insomnia symptoms, with prolonged-release melatonin showing mostly small to medium effect sizes on subjective sleep onset latency (weighted difference = −6.30 minutes; P = 0.031) [4]. Notably, there are no published head-to-head randomized controlled trials directly comparing melatonin with ramelteon, agomelatine, or tasimelteon for sleep outcomes—all comparative inferences are drawn from cross-study or network meta-analytic approaches [5]. For non-24-hour sleep-wake disorder in the blind, melatonin and tasimelteon show comparable rates of circadian entrainment, although no direct comparative trials exist [5].

Sleep medicine Insomnia clinical trials Meta-analysis

Pharmacokinetic Profile: Oral Bioavailability and Elimination Half-Life of Melatonin vs. Synthetic Agonists

The pharmacokinetic parameters of melatonin and synthetic melatonergic agonists differ substantially, with direct implications for formulation strategy and dosing regimen design. Immediate-release melatonin exhibits a time to maximum plasma concentration (tmax) of 0.8 hours, an elimination half-life (t1/2) of 0.75 hours, and an absolute oral bioavailability of approximately 15% (range 9–33%) due to extensive first-pass hepatic metabolism primarily via CYP1A2 [1]. Prolonged-release melatonin extends the t1/2 to 3.5–4 hours with a tmax of 3.0 hours (fed state), but bioavailability remains ~15% [1]. By contrast, ramelteon has a bioavailability of only 1.8% with a t1/2 of 0.83–1.90 hours; agomelatine shows <5% bioavailability and a t1/2 of 1–2 hours; and tasimelteon demonstrates the highest oral bioavailability at 38.3% with a t1/2 of 1.3 hours [1]. Melatonin's uniquely short t1/2 (0.75 hours IR) enables rapid onset and offset, making it suitable for sleep-onset insomnia but limiting utility for sleep maintenance without prolonged-release formulations. The high inter-individual variability in melatonin pharmacokinetics (AUC, clearance, and volume of distribution vary extensively between studies) is attributable to polymorphisms in CYP1A2 and confounding factors including age, caffeine intake, smoking status, oral contraceptive use, and fluvoxamine co-administration (fluvoxamine inhibits melatonin 6-hydroxylation with Ki = 0.02 μM) [2]. Importantly, melatonin is almost exclusively metabolized by CYP1A2 to 6-hydroxymelatonin, positioning it as a validated probe drug for CYP1A2 phenotyping—a utility not shared by synthetic agonists that undergo more complex, multi-CYP metabolism [3]. Ramelteon's active metabolite M-II (which retains 10–20% of parent affinity at MT1/MT2 and reaches 20- to 100-fold higher systemic exposure than the parent) complicates pharmacokinetic-pharmacodynamic modeling in a way not encountered with melatonin, whose primary metabolite (6-sulfatoxymelatonin) is inactive [4].

Pharmacokinetics Bioavailability Drug metabolism

Safety and Abuse Potential: Melatonin vs. Benzodiazepines and Z-Drugs as Sedative-Hypnotic Alternatives

In contrast to conventional sedative-hypnotics (benzodiazepines and Z-drugs such as zolpidem and zaleplon), melatonin and melatonergic receptor agonists demonstrate a fundamentally different safety profile characterized by the absence of abuse potential, lack of dependence, absence of withdrawal symptoms upon discontinuation, and no next-day cognitive impairment or hangover effects [1]. Benzodiazepines and Z-drugs act as positive allosteric modulators at GABAA receptors, producing dose-dependent sedation, tolerance, dependence, and withdrawal syndromes that have made chronic use a significant public health concern [2]. By contrast, melatonin's sleep-promoting effects are mediated through MT1/MT2 receptor activation in the suprachiasmatic nucleus, engaging the endogenous circadian sleep-regulatory pathway rather than producing generalized CNS depression [3]. In a clinical switching study, patients with major depressive disorder and insomnia were successfully transitioned from chronic benzodiazepine/Z-drug use to controlled-release melatonin without withdrawal or rebound insomnia, demonstrating melatonin's utility as a safe replacement strategy [4]. Both ramelteon and melatonin lack a dose-response relationship for abuse liability, and neither is classified as a controlled substance [5]. The adverse event rate with melatonin does not differ significantly from placebo (risk difference +0.09; 95% CI −0.11 to +0.29) in pooled analyses [6]. However, it must be noted that ramelteon, tasimelteon, and agomelatine share this favorable safety and tolerability profile with melatonin as a class characteristic of melatonergic agents, meaning that within the melatonergic class, safety is not a strong differentiator for melatonin specifically [1].

Drug safety Abuse liability Sedative-hypnotic comparison

Procurement Cost and Regulatory Accessibility: Melatonin vs. Prescription Melatonergic Agonists

Melatonin (CAS 73-31-4) is universally available as an over-the-counter (OTC) dietary supplement and as a research-grade chemical from multiple global suppliers, with bulk pricing at kilogram scale (~$1,700/kg from chemical manufacturers) and analytical-grade pricing of approximately $122/g from major suppliers such as Sigma-Aldrich (product M5250, ≥98% TLC) . By contrast, ramelteon (Rozerem, CAS 196597-26-9), tasimelteon (Hetlioz, CAS 609799-22-6), and agomelatine (Valdoxan, CAS 138112-76-2) are prescription-only pharmaceuticals in most jurisdictions, with ramelteon costing approximately $1.33 per 8 mg tablet ($132.66 per 100 tablets retail) or $421.78 per 30 tablets without insurance [1]. Melatonin's OTC regulatory status in the United States (as a dietary supplement under DSHEA), the European Union, and most global markets eliminates prescription requirements, reduces procurement lead time, and enables direct purchasing by research laboratories without institutional pharmacy oversight [2]. For research applications, melatonin is produced via well-established chemical synthesis from tryptophan or phthalimide-based routes, ensuring consistent supply chain availability and quality specifications (typical purity ≥98–99%, melting point 116.5–118°C, MW 232.28 g/mol) . The substantial cost differential—melatonin at approximately $0.002 per typical 3 mg research dose vs. ramelteon at $1.33 per 8 mg clinical dose, representing a >600-fold per-dose cost advantage—makes melatonin the economically rational choice for high-throughput screening, large-animal studies, and formulation development where melatonergic pharmacology is required without the specific receptor-subtype selectivity profiles of synthetic agonists [1].

Procurement economics Regulatory classification Research chemical sourcing

Melatonin Optimal Application Scenarios: Evidence-Driven Procurement Recommendations for Research and Industrial Use


Circadian Rhythm Sleep-Wake Disorder Research Requiring Endogenous Reference Pharmacology

For studies investigating the fundamental neurobiology of circadian entrainment, phase-shifting, and sleep initiation, melatonin serves as the only commercially available endogenous MT1/MT2 agonist reference compound. Its moderate MT1 preference (Ki 0.081 nM MT1 vs. 0.383 nM MT2; ~4.7:1 selectivity ratio) provides the physiological baseline against which synthetic agonists with altered selectivity profiles (ramelteon's extreme MT1 bias at 8:1, tasimelteon's MT2 preference at 4.4:1) can be pharmacologically benchmarked [1]. The exclusive CYP1A2-mediated metabolism to 6-hydroxymelatonin further enables its use as a validated in vivo probe drug for CYP1A2 phenotyping in pharmacokinetic interaction studies—a capability not achievable with ramelteon (which has an active metabolite M-II) or agomelatine (which has 5-HT2C antagonist activity) [2]. Researchers investigating the MT1/MT2 heterodimer signaling pathway, which exhibits ligand interaction properties distinct from MT1 or MT2 homodimers, should select melatonin as the native heterodimer ligand to establish baseline signaling parameters before testing synthetic agonists [3].

Oxidative Stress and Free Radical Biology Studies Leveraging Melatonin's Antioxidant Cascade

Melatonin is the optimal procurement choice for oxidative stress research requiring an antioxidant with a multi-metabolite cascade mechanism. Unlike vitamin E (which scavenges 2 peroxyl radicals per molecule and does not generate active antioxidant metabolites), melatonin scavenges 4 peroxyl radicals per molecule directly [1], and its hepatic metabolite 6-hydroxymelatonin, as well as downstream metabolites AFMK and AMK, retain or exceed the parent compound's radical-scavenging capacity [2]. This cascade property—unique among both endogenous and synthetic antioxidants—makes melatonin the preferred reference compound for studies investigating sustained, multi-level antioxidant defense systems. In the ORAC assay, melatonin demonstrates 2.04-fold greater peroxyl radical scavenging capacity than vitamin E (Trolox) on a molar basis [1]. However, researchers must note that in membrane lipid peroxidation models, vitamin E shows superior potency (IC50 0.69 mM vs. melatonin 4.98 mM; 7.2-fold difference), meaning that assay selection critically determines which compound demonstrates quantitative superiority [3]. Procurement decisions for antioxidant studies should therefore be driven by the specific oxidative damage model employed.

Sleep-Onset Insomnia Clinical Trials and Dose-Response Studies in Adult Populations

For clinical researchers designing randomized controlled trials of sleep initiation pharmacotherapy, immediate-release melatonin provides the most extensively characterized dose-response relationship among all melatonergic agents. A dose-response meta-analysis of 26 RCTs (1,689 observations) established that melatonin's effects on sleep onset latency and total sleep time follow a gradual dose-response curve peaking at 4 mg/day [1]. The pooled mean reduction in sleep onset latency vs. placebo is −8.3 minutes (95% CI −14.5 to −2.0) for immediate-release formulations [2], and −9 minutes (P = 0.02) for prolonged-release formulations in elderly populations [3]. The uniquely short elimination half-life of immediate-release melatonin (t1/2 0.75 hours) [4] makes it particularly suitable for sleep-onset (rather than sleep-maintenance) indications, while prolonged-release formulations (t1/2 3.5–4 hours) extend coverage for overnight sleep maintenance. Researchers comparing melatonin against ramelteon or tasimelteon should note the absence of published head-to-head RCTs; all comparative inferences must be drawn from indirect or network meta-analytic approaches [5].

High-Throughput Screening and Large-Scale Animal Studies Requiring Cost-Efficient Melatonergic Pharmacology

For industrial and academic laboratories conducting high-throughput screening (HTS), large-scale in vivo pharmacological studies (e.g., chronic dosing in rodent models), or formulation development, melatonin's OTC regulatory status and substantial cost advantage over prescription synthetic agonists make it the only economically viable melatonergic agent for procurement at scale. With research-grade pricing of approximately $122/g (analytical, Sigma-Aldrich) to approximately $1,700/kg (bulk), the per-dose cost for a typical 3 mg dose is approximately $0.37 (analytical) to $0.00037 (bulk), compared with ramelteon at $1.33 per 8 mg clinical dose [1] [2]. This >600-fold per-dose cost differential is decisive for studies requiring gram- to kilogram-scale quantities. The well-characterized physical properties (MW 232.28 g/mol, melting point 116.5–118°C, solubility: DMSO 80 mg/mL, ethanol 10 mg/mL) [3] and established synthetic routes from tryptophan ensure reproducible sourcing and quality control. Researchers requiring specific receptor-subtype selectivity profiles (e.g., MT2-preferring tasimelteon or MT1-biased ramelteon) must weigh the substantially higher procurement cost and regulatory burden against the pharmacological necessity of the selectivity profile for their specific experimental question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melatonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.